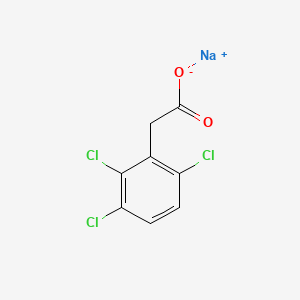
2,3,6-Trichlorophenylacetic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorfenac-sodium is an organic sodium salt comprising equimolar amounts of chlorfenac(1-) anions and sodium cations. An obsolete herbicide. It has a role as an agrochemical, a herbicide and a synthetic auxin. It contains a chlorfenac(1-).
Scientific Research Applications
Application in Drug Release Methods
Research conducted by Kincl, Turk, and Vrečer (2005) applied experimental design methodology in the development and optimization of drug release methods, using diclofenac sodium as a model drug. This study emphasizes the relevance of understanding physicochemical parameters like pH and ionic strengths in drug release, which can be associated with compounds like 2,3,6-trichlorophenylacetic acid sodium salt (Kincl, Turk, & Vrečer, 2005).
Role in Analytical Chemistry
A method for determining 2, 4-dichlorophenoxyacetic acid was developed by Wen et al. (2015), using salting-out assisted liquid–liquid extraction. This method, involving variables like pH and volume of salting-out solvent, can be relevant for the analysis of compounds like this compound (Wen et al., 2015).
Use in Nanocarrier Systems for Controlled Release
Cao et al. (2017) utilized positive-charge functionalized mesoporous silica nanoparticles for controlled release of 2,4-Dichlorophenoxy Acetic Acid Sodium Salt. The study highlighted how electrostatic interactions can be utilized for controlled release systems, which is applicable to compounds like this compound (Cao et al., 2017).
Implications in Environmental Chemistry
A study on the aquatic fate of triclopyr, a compound structurally related to this compound, was conducted by Petty et al. (2001). This research is significant for understanding the environmental impact and behavior of similar chlorinated compounds in aquatic systems (Petty et al., 2001).
Antioxidative Activity
Research by Bonarska, Kleszczyńska, and Sarapuk (2002) explored the antioxidative activity of phenoxy compounds, including the sodium salt of 2,4-dichlorophenoxyacetic acid. This study contributes to understanding the biological activities of chlorophenoxy compounds, which may include this compound (Bonarska, Kleszczyńska, & Sarapuk, 2002).
Impact on Plant Physiology
Mohsin et al. (2020) investigated how pretreatment with 2,4-D, a compound related to this compound, can improve plant tolerance to salinity-induced oxidative stress. This study provides insights into the potential effects of chlorophenoxy compounds on plant stress responses (Mohsin et al., 2020).
properties
CAS RN |
2439-00-1 |
|---|---|
Molecular Formula |
C8H4Cl3NaO2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
sodium;2-(2,3,6-trichlorophenyl)acetate |
InChI |
InChI=1S/C8H5Cl3O2.Na/c9-5-1-2-6(10)8(11)4(5)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |
InChI Key |
YPWJVPXHSDMPQB-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+] |
Other CAS RN |
2439-00-1 |
Related CAS |
85-34-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)
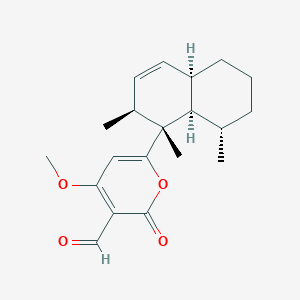
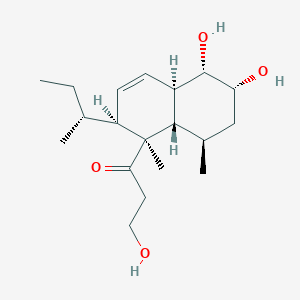
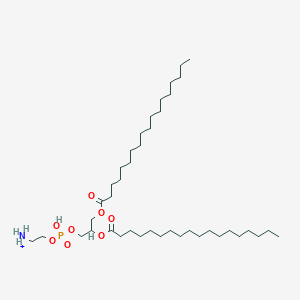

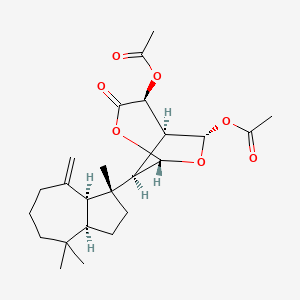
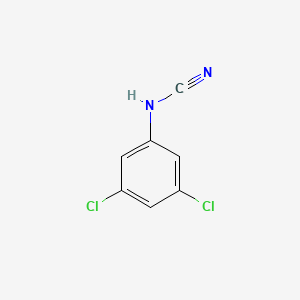

![(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran](/img/structure/B1262105.png)
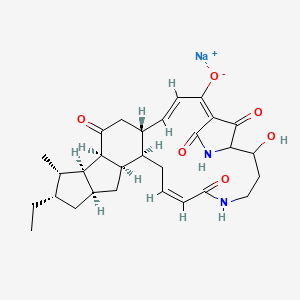
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]oct-2-enethioate](/img/structure/B1262109.png)
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methyl-2-pyridinyl)-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1262111.png)
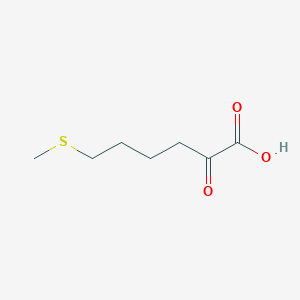
![(E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B1262115.png)